molecular formula C25H34ClNO4 B1671763 Etorphine hydrochloride CAS No. 13764-49-3

Etorphine hydrochloride

Cat. No.: B1671763
CAS No.: 13764-49-3
M. Wt: 448 g/mol
InChI Key: JNHPUZURWFYYHW-DTUSRQQPSA-N

Description

Etorphine hydrochloride is a synthetic opioid agonist derived from the oripavine class of compounds. It is renowned for its extraordinary potency, estimated to be approximately 500 times more potent than morphine in producing analgesic effects . Primarily used in veterinary medicine, etorphine immobilizes large wildlife species such as elephants, rhinoceroses, and buffalo by targeting central nervous system (CNS) opioid receptors (μ, δ, and κ subtypes) . Its mechanism involves hyperpolarizing neurons via potassium channel activation and inhibiting neurotransmitter release, resulting in rapid sedation and respiratory depression . Due to its high risk of fatal respiratory arrest, etorphine is administered with tranquilizers (e.g., acepromazine) and reversed exclusively by diprenorphine hydrochloride .

Scientific Research Applications

Veterinary Medicine

Etorphine hydrochloride is predominantly used for immobilizing large wildlife species, including giraffes, elephants, and whales. Its effectiveness is attributed to its strong affinity for opioid receptors, allowing for rapid immobilization with relatively low doses.

Case Study: Nubian Giraffe Immobilization

A retrospective study involving 80 Nubian giraffes highlighted the efficacy of this compound in immobilization. Doses ranged from 5 to 13 mg, with adults averaging 12.4 mg and subadults 11.6 mg. The mean induction time was significantly shorter for adults (7.58 minutes) compared to subadults (5.65 minutes), indicating that higher doses correlate with faster immobilization times .

Animal Type Average Dose (mg) Induction Time (minutes)
Adult Giraffe12.47.58
Subadult Giraffe11.65.65

Wildlife Management

This compound is crucial in wildlife management efforts, particularly in capturing and relocating animals or treating injuries in the field. Its use allows for safe handling of potentially dangerous animals without causing undue stress.

Case Study: Elephant Immobilization

In a study involving juvenile African elephants, etorphine was administered at a dose of approximately 2.19 µg/kg via intramuscular injection, followed by intravenous administration as needed. The highest serum concentration recorded was 1.62 ng/mL at 0.5 hours post-injection, demonstrating its rapid absorption and effectiveness in maintaining sedation during procedures .

Research Applications

This compound has been utilized in various research studies to understand its pharmacological effects and mechanisms of action.

Forensic Applications

This compound has also been investigated in forensic contexts, particularly concerning its detection in postmortem analyses. For example, a forensic study reported etorphine concentrations in femoral vein and heart blood specimens during investigations into opioid-related fatalities .

Q & A

Basic Research Questions

Q. What are the key pharmacological properties of etorphine hydrochloride, and how should they inform in vivo study design?

this compound is a highly potent opioid agonist with a rapid onset of action, primarily used in veterinary settings for immobilizing large animals due to its potency (50,000–100,000× morphine) . For in vivo studies, researchers must:

  • Calculate species-specific dosages : Use body weight-adjusted dosing (e.g., 0.2–20 µg/kg in rats ) and account for interspecies metabolic differences.
  • Incorporate antagonist protocols : Pre-treat or co-administer antagonists (e.g., naloxone or cyprenorphine) to mitigate respiratory depression risks .
  • Adhere to regulatory compliance : Follow DEA Schedule II and state-specific controlled substance laws (e.g., 21 CFR 1308.12, Kansas SB No. 9 ).

Q. What regulatory considerations must be addressed when handling this compound in laboratory settings?

  • Controlled substance licensing : Obtain DEA and institutional approvals for procurement and storage.
  • Safety protocols : Implement SOPs for handling, including PPE, spill containment, and emergency response training (e.g., University of Georgia’s Amantadine HCl guidelines ).
  • Documentation : Maintain logs for usage, disposal, and compliance with state laws (e.g., California Health Code Section 11054 ).

Q. How should this compound be synthesized and characterized to meet publication standards?

  • Synthesis : Follow validated methods for opioid derivatives, ensuring purity via HPLC (>99%) and structural confirmation via NMR/mass spectrometry.
  • Characterization : Provide melting point (mp 206°C for hydrochloride salt ), elemental analysis (C 66.18%, Cl 7.23% ), and spectral data.
  • Reproducibility : Detail experimental conditions (solvents, catalysts) per journal guidelines (e.g., Beilstein Journal’s experimental section requirements ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound across studies?

  • Standardize methodologies : Use radiolabeled [³H]-etorphine to assess subcellular distribution in neural tissues, comparing in vivo (e.g., rat brain fractions ) vs. in vitro binding assays.
  • Control variables : Account for dosage (0.2 µg/kg vs. 20 µg/kg ), tissue preparation (sucrose homogenization), and antagonist interference (naloxone pretreatment ).
  • Statistical validation : Apply ANOVA for inter-fraction comparisons (e.g., P2, P3, and S fractions ) and report standard deviations.

Q. What methodologies are recommended for analyzing this compound’s stereospecific binding in neural tissues?

  • Subcellular fractionation : Separate brain homogenates into P1 (nuclei), P2 (synaptosomes), P3 (microsomes), and S (cytosol) fractions using sucrose gradients .
  • Radioligand tracing : Administer [³H]-etorphine hydrochloride intravenously and quantify distribution via scintillation counting.
  • Antagonist competition assays : Co-inject cyprenorphine to assess receptor occupancy shifts (e.g., reduced P3 fraction binding ).

Q. How do pharmacokinetic properties of this compound influence experimental outcomes in comparative studies with other opioids?

  • Rapid tissue penetration : Design time-course studies to capture peak binding (e.g., 15 min post-injection in rats ).
  • Comparative potency : Use equipotent doses relative to morphine or levorphanol in analgesia assays .
  • Metabolic profiling : Employ LC-MS/MS to quantify metabolites in plasma and brain tissue, adjusting for species-specific clearance rates.

Q. Methodological Resources

  • Data reporting : Follow Beilstein Journal guidelines for experimental reproducibility, including supplemental materials for extensive datasets .
  • Ethical compliance : Reference institutional animal care protocols (IACUC) and human subject regulations (e.g., IRB approvals ).
  • Analytical tools : Use PubMed for literature reviews on hydrogen chloride derivatives and opioid receptor interactions .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Etorphine hydrochloride shares structural similarities with other opioids but differs in key substituents that enhance its potency and receptor binding. Below is a comparative analysis of etorphine with morphine, acetorphine, and fentanyl:

Table 1. Comparative Analysis of this compound and Related Opioids

Compound Relative Potency (vs. Morphine) Primary Receptor Targets Clinical Applications Reversal Agent Safety Profile
Etorphine HCl 500x μ, δ, κ Wildlife immobilization Diprenorphine Severe respiratory depression
Morphine 1x μ Human analgesia Naloxone Moderate respiratory risk
Acetorphine ~500x (structural analog) μ, δ, κ Animal immobilization Diprenorphine Similar to etorphine
Fentanyl 100x μ Human/veterinary analgesia Naloxone Rapid onset, short duration

Key Differences

  • Morphine : The benchmark opioid, morphine lacks etorphine’s oripavine backbone and is less lipophilic, resulting in lower CNS penetration and potency .
  • Acetorphine : A structural analog of etorphine, acetorphine features a 3-O-acetyl group. It exhibits similar potency but is less commonly used due to regulatory restrictions .
  • Fentanyl : While fentanyl is 100x more potent than morphine, it is significantly weaker than etorphine. Unlike etorphine, fentanyl is used in human anesthesia and lacks δ/κ receptor activity .

Antagonists and Reversal Agents

  • Diprenorphine: The primary antagonist for etorphine, diprenorphine reverses sedation by competitively binding opioid receptors. It is administered at twice the etorphine dose to ensure rapid recovery .
  • Naltrexone/Naloxone : Used for reversing other opioids (e.g., fentanyl), these agents are ineffective against etorphine due to its unique receptor-binding profile .

Receptor Binding and Subcellular Distribution

Etorphine’s high affinity for μ-opioid receptors enables rapid CNS uptake. Subcellular studies in rats show that 15 minutes post-administration, 60% of etorphine localizes to synaptic membranes (P2/P3 fractions), a distribution altered by naloxone pretreatment . This suggests etorphine’s effects are mediated by stereospecific receptor interactions .

Combination Therapies

  • Acepromazine : Co-administered with etorphine to enhance sedation and reduce stress in elephants. A study on Asian elephants demonstrated effective immobilization at 0.001–0.004 mg/kg etorphine combined with acepromazine .
  • Azaperone : Used in African buffalo to mitigate etorphine-induced hyperthermia and muscle rigidity .

Properties

CAS No.

13764-49-3

Molecular Formula

C25H34ClNO4

Molecular Weight

448 g/mol

IUPAC Name

(1R,2S,6R,14R,15R,19R)-19-[(2R)-2-hydroxypentan-2-yl]-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride

InChI

InChI=1S/C25H33NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,9-10,17-18,21,27-28H,5,8,11-14H2,1-4H3;1H/t17-,18-,21-,22-,23-,24+,25-;/m1./s1

InChI Key

JNHPUZURWFYYHW-DTUSRQQPSA-N

SMILES

CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl

Isomeric SMILES

CCC[C@](C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl

Canonical SMILES

CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl

Appearance

Solid powder

Key on ui other cas no.

13764-49-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Etorphine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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